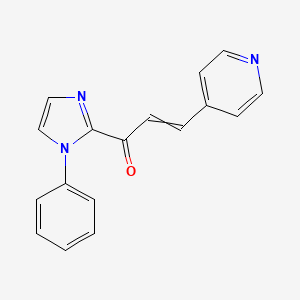
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a phenyl group, and a pyridine ring, which are connected through a propenone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Formation of the Propenone Linker: The propenone linker is formed through a Claisen-Schmidt condensation reaction between the imidazole derivative and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridine ring at a different position.
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Another positional isomer.
1-(1-Phenyl-1H-imidazol-2-yl)-3-(quinolin-4-yl)prop-2-en-1-one: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
496925-26-9 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-(1-phenylimidazol-2-yl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H13N3O/c21-16(7-6-14-8-10-18-11-9-14)17-19-12-13-20(17)15-4-2-1-3-5-15/h1-13H |
InChI-Schlüssel |
LAUHAXVXNATAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CN=C2C(=O)C=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

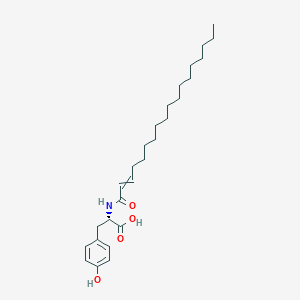


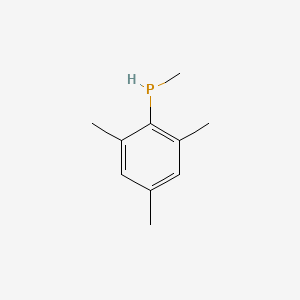
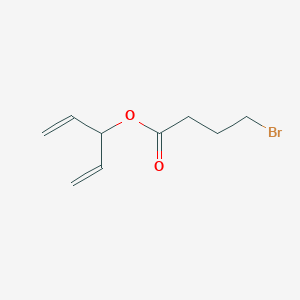
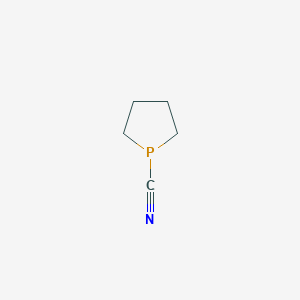

![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
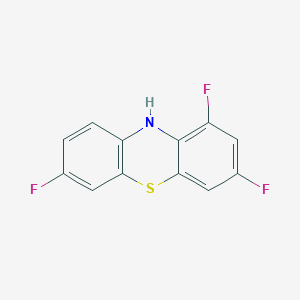
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
